4-Chloropyrido[3,4-d]pyrimidine
Overview
Description
4-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that is part of the pyrido[3,4-d]pyrimidine class of compounds. These compounds are known for their significant synthetic, biological, and medical applications. They are synthesized from pyridine or pyrimidine compounds and exhibit a wide range of reactivity due to the substituents attached to their ring carbon and nitrogen atoms .
Synthesis Analysis
The synthesis of derivatives of pyrido[3,4-d]pyrimidine involves various strategies. For instance, 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives are synthesized and further diversified through S(N)Ar and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions can be controlled by the choice of reaction conditions, leading to selective activation of different positions on the ring for further transformations . Another approach involves the condensation of 4-amino-2,6-dichloropyrimidine with substituted benzaldehyde, followed by cyclization with ammonium thiocyanate to yield potent pyrimido[4,5-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrido[3,4-d]pyrimidine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, reveals that the ring atoms in the pyridopyrimidinone moiety are almost coplanar, and the structure includes various intramolecular hydrogen bonds and weak C···π interactions .
Chemical Reactions Analysis
Pyrido[3,4-d]pyrimidines undergo a variety of chemical reactions that contribute to their versatility in synthesis. The reactivity of substituents on the pyrido[3,4-d]pyrimidine scaffold is a key aspect of their chemistry, allowing for the creation of fused heterocycles and the synthesis of compounds with potential as kinase inhibitors . Additionally, the synthesis of 4,7-disubstituted pyrido[3,2-d]pyrimidines involves selective cross-coupling reactions that lead to compounds with inhibitory activity against kinases such as CDK5 and DYRK1A .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[3,4-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride shows that the cation has two conjugated aromatic rings that are almost coplanar, and the crystal packing is stabilized by intermolecular hydrogen bonds and π–π stacking interactions. This compound also exhibits the ability to interact with DNA, suggesting a potential groove mode of binding . Novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives have been synthesized, indicating the structural diversity and potential for further functionalization of these compounds .
Scientific Research Applications
Anticancer Applications
A study by Wei and Malhotra (2012) highlighted the synthesis of novel pyrido[3,4-d]pyrimidine derivatives with potential anticancer properties. These derivatives, synthesized from 4-chloro-8-methoxy pyrido[3,4-d]pyrimidine, showed selective activities against breast and renal cancer cell lines in the US National Cancer Institute's 60 human cancer cell line panel (Wei & Malhotra, 2012).
Antibacterial Agents
Dave and Shah (2002) explored the synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines as potential antibacterial agents. The synthesized compounds were used for biological screening, indicating their application in addressing bacterial infections (Dave & Shah, 2002).
Antiproliferative and Proapoptotic Agents
Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, finding them effective as antiproliferative and proapoptotic agents in cancer cell cultures. These compounds blocked cancer cell growth by interfering with Src phosphorylation and induced apoptosis through inhibition of the BCL2 gene (Carraro et al., 2006).
Kinase Inhibitors with Antitumor Activity
Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs to enhance pharmacokinetic and therapeutic properties, primarily as kinase inhibitors with promising antitumor activity (Vignaroli et al., 2017).
Nonlinear Optical Applications
Hussain et al. (2020) conducted a study on 4-thiopyrimidines derivatives, including 4-chloropyrido[3,4-d]pyrimidine, for their potential applications in nonlinear optics (NLO) fields. The study highlighted the significant NLO properties of these compounds, recommending their use in optoelectronic applications (Hussain et al., 2020).
Synthesis and Chemical Applications
Monier et al. (2019) discussed the chemistry of pyrido[3,4-d]pyrimidines, focusing on their synthetic and medical applications. The study included descriptions of chemical reactions and preparation processes, highlighting the versatility of these compounds in various chemical applications (Monier et al., 2019).
Antifungal Activities
Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity. The study demonstrated the potential of these compounds in treating fungal infections, contributing to the field of antifungal research (Konno et al., 1989).
Safety And Hazards
Future Directions
Future research could focus on exploring the structure–activity relationship (SAR) and improving the antagonistic potency of pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern . Additionally, further studies could be conducted to determine its mechanism of action and potential targets .
properties
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHPAHJCQLABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483456 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrido[3,4-d]pyrimidine | |
CAS RN |
51752-67-1 | |
Record name | 4-Chloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrido[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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